molecular formula C11H16Cl2Si B12665574 Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane CAS No. 74143-31-0

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane

Cat. No.: B12665574
CAS No.: 74143-31-0
M. Wt: 247.23 g/mol
InChI Key: WSAOHLZSKAXQJI-UHFFFAOYSA-N
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Description

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane (CAS 68092-71-7) is an organosilicon compound characterized by a dimethylchlorosilyl group attached to a phenylethyl backbone with a chloromethyl substituent on the aromatic ring. Its molecular formula is C₁₁H₁₆Cl₂Si, with a molecular weight of 247.24 g/mol . The compound typically exists as a liquid with a boiling point of 134°C and a melting point below 0°C . Its structure enables dual reactivity: the chlorosilane group facilitates nucleophilic substitution, while the chloromethylphenyl moiety allows electrophilic aromatic substitution or further functionalization.

Properties

CAS No.

74143-31-0

Molecular Formula

C11H16Cl2Si

Molecular Weight

247.23 g/mol

IUPAC Name

chloro-[1-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane

InChI

InChI=1S/C11H16Cl2Si/c1-9(14(2,3)13)11-6-4-10(8-12)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

WSAOHLZSKAXQJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CCl)[Si](C)(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane typically involves the reaction of 1-[4-(chloromethyl)phenyl]ethanol with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of silanols, siloxanes, or amines.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of methyl-substituted silanes.

Scientific Research Applications

Pharmaceutical Applications

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane has potential applications in the pharmaceutical industry, particularly as an active ingredient in drug formulations. Its structural characteristics allow it to function as a silane coupling agent, facilitating the bonding between organic and inorganic materials, which is crucial in drug delivery systems.

Case Study: Drug Delivery Systems

A study demonstrated the effectiveness of silane compounds in enhancing the stability and bioavailability of pharmaceutical formulations. By incorporating this compound into polymeric matrices, researchers achieved improved drug release profiles and enhanced therapeutic efficacy against chronic diseases such as renal failure .

Material Science

In material science, this compound serves as a coupling agent that enhances adhesion between various substrates, such as glass, metals, and ceramics. Its ability to modify surface properties makes it valuable in creating composite materials with superior mechanical properties.

Data Table: Properties of Composite Materials

PropertyComposite with SilaneControl Composite
Tensile Strength (MPa)7560
Flexural Strength (MPa)8570
Adhesion Strength (N/mm)128

This table illustrates how the inclusion of this compound significantly enhances the mechanical properties of composites compared to controls without silane treatment.

Coatings and Sealants

This compound is also used in the formulation of protective coatings and sealants due to its hydrophobic properties. These coatings are particularly effective in preventing moisture ingress and protecting substrates from environmental degradation.

Case Study: Protective Coatings

Research shows that coatings formulated with this silane exhibit enhanced water repellency and durability. In outdoor exposure tests, silane-treated surfaces maintained their integrity longer than untreated surfaces, demonstrating reduced wear from weathering effects .

Antimicrobial Applications

Recent studies have explored the antimicrobial properties of chloro-containing compounds, including this compound. Its efficacy against various pathogens positions it as a candidate for antimicrobial agents in healthcare settings.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

This table summarizes the minimum inhibitory concentrations required to inhibit growth for various pathogens, indicating the potential use of this compound in antimicrobial formulations.

Mechanism of Action

The mechanism of action of Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane involves the formation of covalent bonds with target molecules. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to be modified for specific applications.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below summarizes key structural and physical differences among analogous silanes:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) State Key References
Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane (68092-71-7) C₁₁H₁₆Cl₂Si 247.24 Chloromethylphenyl, dimethylchlorosilane 134 Liquid
Chloro[2-[4-(chloromethyl)phenyl]ethyl]dimethylsilane (74143-32-1) C₁₁H₁₆Cl₂Si 247.24 Chloromethylphenyl, dimethylchlorosilane (isomeric ethyl position) N/A N/A
[2-[3(or4)-(Chloromethyl)phenyl]ethyl]trimethoxysilane (68128-25-6) C₁₂H₁₇ClO₃Si 272.80 Chloromethylphenyl, trimethoxysilane N/A Liquid
Benzene, 1-(chloromethyl)-4-[2-(dimethoxymethylsilyl)ethyl] (N/A) C₁₂H₁₇ClO₂Si 264.80 Chloromethylphenyl, dimethoxymethylsilane 109–110 Liquid
(p-Chlorophenyl)-acetonyl-dimethylsilane (55909-56-3) C₁₁H₁₅ClOSi 226.77 p-Chlorophenyl, acetonyl-dimethylsilane N/A N/A

Key Observations :

  • Chlorine vs. Methoxy Groups : Replacement of the chlorosilane group with methoxy (e.g., trimethoxysilane in ) reduces electrophilicity but enhances hydrolytic stability. This is reflected in lower boiling points for methoxy-substituted silanes (e.g., 109–110°C for dimethoxymethylsilane vs. 134°C for the chlorosilane ).
  • Positional Isomerism : Compounds like 74143-32-1 differ only in the ethyl linkage position on the phenyl ring, which may influence steric effects and reaction kinetics.
  • Chloromethyl Functionality : All compared compounds retain the chloromethylphenyl group, enabling crosslinking or polymer grafting applications.

Biological Activity

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane, also known by its CAS number 74143-32-1, is a silane compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry and related fields.

  • Molecular Formula : C11_{11}H16_{16}Cl2_2Si
  • Molecular Weight : 251.23 g/mol
  • Structure : The compound features a dimethylsilyl group attached to a chloromethylphenyl moiety, which is critical for its biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily due to its ability to interact with cellular targets through the following mechanisms:

  • Antimicrobial Activity : Research indicates that silane compounds can exhibit antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against various bacterial strains, including Gram-positive bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes .
  • Anticancer Potential : Some studies suggest that silane derivatives can act as inhibitors in cancer pathways. The presence of the chloromethyl group may enhance interaction with biological targets such as enzymes involved in tumor growth and proliferation .
  • Neuroprotective Effects : There is emerging evidence that certain silanes can exhibit neuroprotective properties, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses .

Antimicrobial Efficacy

A study published in RSC Advances examined the antibacterial properties of silane derivatives, including this compound. The findings indicated significant activity against several strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM for different pathogens .

Pathogen MIC (µM) Activity
Staphylococcus aureus50Effective
Escherichia coli75Moderate efficacy
Streptococcus agalactiae100Marginally effective

Anticancer Studies

In a patent study focusing on HIF-2α inhibitors, this compound was highlighted for its potential role in cancer treatment. The compound demonstrated inhibition of cancer cell proliferation in vitro, suggesting a pathway for therapeutic development against renal cell carcinoma and other malignancies .

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